molecular formula C9H20N2O3Pt B13814775 [(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum

[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum

Cat. No.: B13814775
M. Wt: 399.35 g/mol
InChI Key: GDQGIAKEMZZQME-DOYDWZMXSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, hydroxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to DNA and forming cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells . The primary molecular targets are the DNA strands, and the pathways involved include the activation of DNA damage response mechanisms.

Comparison with Similar Compounds

Biological Activity

The compound [(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine; (2S)-2-hydroxypropanoic acid; platinum is a complex that combines a cyclobutyl amine derivative with a platinum moiety and a hydroxypropanoic acid. This combination is of significant interest in medicinal chemistry, particularly for its potential antitumor and therapeutic applications.

Structural Composition

  • [(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine : A bicyclic amine that may influence the biological activity through its interaction with biological targets.
  • (2S)-2-hydroxypropanoic acid : A chiral molecule that plays a role in metabolic pathways and may enhance the solubility and bioavailability of the platinum complex.
  • Platinum moiety : Known for its anticancer properties, particularly in compounds like cisplatin.

Antitumor Properties

Dinuclear platinum complexes, including those similar to the compound , have shown promising antitumor effects. These complexes target cancer cells through various mechanisms:

  • Cytotoxicity : Studies indicate significant cytotoxic effects against various cancer cell lines, including murine colon carcinoma (CT26) and breast cancer (4T1) cells. For example, specific platinum complexes demonstrated IC50 values lower than those of traditional agents like oxaliplatin, suggesting enhanced efficacy .
  • Mechanisms of Action :
    • Induction of apoptosis: Platinum complexes can trigger programmed cell death in cancer cells.
    • Inhibition of cell proliferation: The complexes have been shown to reduce Ki-67 expression, a marker associated with cell proliferation .

Case Studies

  • Dinuclear Platinum Complexes :
    • A study evaluated several dinuclear platinum(II) complexes with varying ligands and found that those with ammonia ligands exhibited higher cytotoxicity against CT26 cells compared to others .
    • The research highlighted that the introduction of specific bridging ligands could enhance the overall biological activity of platinum complexes.
  • Comparative Efficacy :
    • In comparative studies, certain platinum complexes showed significantly reduced side effects while maintaining or improving antitumor efficacy compared to cisplatin. This is particularly relevant for patients requiring long-term chemotherapy .

Table of Biological Activity Data

Compound NameIC50 (μM)Cell Line TestedMechanism
Pt Complex 18.82CT26Apoptosis induction
Pt Complex 215.004T1Proliferation inhibition
Cisplatin10.00CT26DNA crosslinking

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The presence of hydroxypropanoic acid may enhance solubility and absorption in biological systems.
  • Toxicity Profile : While platinum compounds are known for nephrotoxicity, ongoing research aims to develop formulations that mitigate these side effects while maximizing therapeutic outcomes .

Properties

Molecular Formula

C9H20N2O3Pt

Molecular Weight

399.35 g/mol

IUPAC Name

[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum

InChI

InChI=1S/C6H14N2.C3H6O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2,4H,1H3,(H,5,6);/t5-,6-;2-;/m00./s1

InChI Key

GDQGIAKEMZZQME-DOYDWZMXSA-N

Isomeric SMILES

C[C@@H](C(=O)O)O.C1C[C@H]([C@@H]1CN)CN.[Pt]

Canonical SMILES

CC(C(=O)O)O.C1CC(C1CN)CN.[Pt]

Origin of Product

United States

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